molecular formula C6H5F2NO B148228 4-Amino-2,6-difluorophenol CAS No. 126058-97-7

4-Amino-2,6-difluorophenol

Cat. No.: B148228
CAS No.: 126058-97-7
M. Wt: 145.11 g/mol
InChI Key: RFEOSYDHBGPXCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2,6-difluorophenol is a chemical compound with the molecular formula C6H5F2NO. It is characterized by the presence of amino and difluorophenol functional groups. This compound is known for its applications in various chemical processes and is typically found as a white crystalline solid .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2,6-difluorophenol typically involves the reduction of 4-nitro-2,6-difluorophenol. A common method includes the use of palladium on carbon as a catalyst in the presence of hydrogen gas. The reaction is carried out in methanol at a temperature range of 60-70°C under a pressure of 0.3-0.4 MPa. The reaction duration is approximately 3-5 hours .

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, maintaining similar reaction conditions. The use of high-purity hydrogen gas and efficient recovery of the palladium catalyst are crucial for maintaining the yield and purity of the product. The final product is obtained through filtration, exsolution under reduced pressure, and distillation .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2,6-difluorophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: The nitro group in the precursor can be reduced to form the amino group.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Palladium on carbon with hydrogen gas is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

Scientific Research Applications

4-Amino-2,6-difluorophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2,6-difluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and difluorophenol groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

    2,6-Difluorophenol: Lacks the amino group, making it less reactive in certain chemical reactions.

    4-Amino-2,6-difluorophenol hydrochloride: A salt form that may have different solubility and stability properties.

Uniqueness: this compound is unique due to the presence of both amino and difluorophenol functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-amino-2,6-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFEOSYDHBGPXCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381116
Record name 4-Amino-2,6-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126058-97-7
Record name 4-Amino-2,6-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-2,6-difluorophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene (5.3 g, 20 mol) in ethanol (100 mL) was added 10% palladium on activated carbon (1.5 g). The mixture was hydrogenated (1 atm) at RT overnight. The reaction mixture was filtered and the filtrate was concentrated under reduced pressure to give 4-amino-2,6-difluorophenol (2.9 g, 95% yield). 1H NMR (400 MHz, DMSO-d6): δ 8.68 (brs, 1H), 6.19 (d, J=10.8 Hz, 2H), 5.01 (s, 2H).
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

2,6-Difluoro-4-nitrophenol (1.75 g, 10 mmol) and 10% palladium on carbon catalyst (0.3 g) in ethanol (100 ml) were shaken in a closed vessel under an initial hydrogen pressure of 3.5 bar. When hydrogen uptake was complete, the catalyst was filtered off, and the filtrate evaporated to a solid, triturated with petroleum ether, filtered, washed and dried to give the title compound (1.31 g), m.p. indeterminate.
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-2,6-difluorophenol
Reactant of Route 2
4-Amino-2,6-difluorophenol
Reactant of Route 3
Reactant of Route 3
4-Amino-2,6-difluorophenol
Reactant of Route 4
4-Amino-2,6-difluorophenol
Reactant of Route 5
4-Amino-2,6-difluorophenol
Reactant of Route 6
Reactant of Route 6
4-Amino-2,6-difluorophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.